N-(2-hydroxy-2-(thiophen-2-yl)propyl)pyridine-3-sulfonamide
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Overview
Description
N-(2-hydroxy-2-(thiophen-2-yl)propyl)pyridine-3-sulfonamide is a complex organic compound that features a combination of pyridine, sulfonamide, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation reaction, where thiophene derivatives are synthesized through reactions such as the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and α-methylene carbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(thiophen-2-yl)propyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines.
Scientific Research Applications
N-(2-hydroxy-2-(thiophen-2-yl)propyl)pyridine-3-sulfonamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can serve as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)propyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. For instance, the compound may inhibit enzymes or receptors involved in inflammation or microbial growth, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene and pyridine derivatives, such as:
- Thiophene-2-carboxylic acid
- Pyridine-3-sulfonic acid
- 2-hydroxy-2-(thiophen-2-yl)propanoic acid
Uniqueness
N-(2-hydroxy-2-(thiophen-2-yl)propyl)pyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar molecules .
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S2/c1-12(15,11-5-3-7-18-11)9-14-19(16,17)10-4-2-6-13-8-10/h2-8,14-15H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJJFFUULBRXBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CN=CC=C1)(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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